N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide, also known as FTHOX, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. FTHOX is a hybrid compound that contains both furan and thiophene rings, which are known to possess various biological activities.
Scientific Research Applications
Dye-Sensitized Solar Cells
Phenothiazine derivatives with conjugated linkers, including furan, have been synthesized and evaluated in dye-sensitized solar cells. These derivatives, particularly those incorporating furan as a conjugated linker, demonstrated improved solar energy-to-electricity conversion efficiency, highlighting the potential of furan derivatives in renewable energy technologies (Kim et al., 2011).
Photoinduced Direct Oxidative Annulation
A study explored the photoinduced direct oxidative annulation of compounds including furan and thiophene derivatives. This process facilitated the access to highly functionalized polyheterocyclic compounds, showcasing the versatility of these heteroaromatics in synthesizing complex organic structures (Zhang et al., 2017).
Synthesis of γ-Hydroxybutenolides
The photooxygenation of 2-thiophenyl-substituted furans led to the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides. This reaction demonstrates the utility of thiophene and furan derivatives in synthesizing compounds with potential biological and chemical applications (Kotzabasaki et al., 2016).
Synthesis of Mono- and Trifunctionalized Porphyrin Arrays
A method for synthesizing mono- and trifunctionalized 21-thia and 21-oxaporphyrin systems utilized derivatives of thiophene and furan. These compounds were applied in creating unsymmetrical porphyrin arrays, indicating their importance in developing materials for photophysical studies and potential applications in photovoltaics and photonics (Gupta & Ravikanth, 2004).
Conducting Polymers
Research on bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, including derivatives of furan and thiophene, has led to the development of electroactive polymers. These materials exhibit low redox switching potentials and stability in the conducting state, underscoring their potential for use in electrochromic devices and electronics (Sotzing et al., 1996).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25,16-9-5-11-26-16)17-10-6-12-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVOUVIKAKLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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